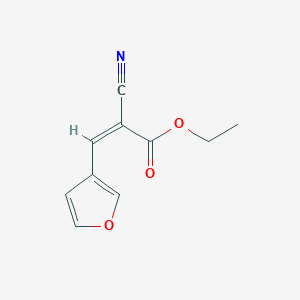

Ethyl 2-cyano-3-(3-furyl)acrylate

Descripción

Propiedades

Fórmula molecular |

C10H9NO3 |

|---|---|

Peso molecular |

191.18g/mol |

Nombre IUPAC |

ethyl (Z)-2-cyano-3-(furan-3-yl)prop-2-enoate |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h3-5,7H,2H2,1H3/b9-5- |

Clave InChI |

PKUQHBIPNWVDSV-UITAMQMPSA-N |

SMILES |

CCOC(=O)C(=CC1=COC=C1)C#N |

SMILES isomérico |

CCOC(=O)/C(=C\C1=COC=C1)/C#N |

SMILES canónico |

CCOC(=O)C(=CC1=COC=C1)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Properties

Key Observations :

- Electronic Effects : The 3-furyl group provides moderate electron donation compared to electron-withdrawing CF₃ (in trifluoromethylphenyl derivatives) or electron-rich thiophene .

- Planarity : All analogs exhibit planar backbones, but substituents like naphthyl or CF₃ induce steric or electronic distortions .

- Supramolecular Interactions : Furan and thiophene derivatives form distinct π-stacking motifs, while CF₃-substituted compounds rely on halogen bonding .

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Melting Points : CF₃-substituted derivatives exhibit higher melting points due to stronger intermolecular forces .

- Solubility : Thiophene analogs show better solubility in organic solvents than furan derivatives .

- Stability : CF₃-substituted compounds require anhydrous handling due to hygroscopicity, while furan derivatives are air-stable .

Research Findings and Trends

Crystallography: this compound crystallizes in the monoclinic space group P2₁/c, with intermolecular C–H···O and π–π interactions stabilizing the lattice . Thiophene analogs display polymorphic behavior, with disordered ethoxy groups in certain crystal forms .

DFT Studies : Computational analyses reveal that furan derivatives exhibit lower HOMO-LUMO gaps (~4.5 eV) compared to thiophene analogs (~4.2 eV), correlating with enhanced charge-transfer properties .

Safety Profiles : CF₃-substituted acrylates require stringent handling (e.g., PPE for skin/eye protection) due to acute toxicity risks, unlike furan derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.